![molecular formula C17H28BNO2 B2756117 叔丁基({[2-(四甲基-1,3,2-二噁硼杂环戊-2-基)苯基]甲基})胺 CAS No. 2484920-07-0](/img/structure/B2756117.png)

叔丁基({[2-(四甲基-1,3,2-二噁硼杂环戊-2-基)苯基]甲基})胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

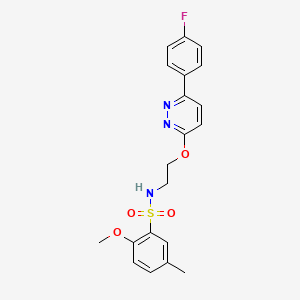

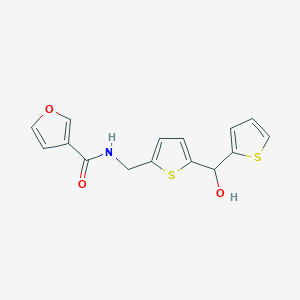

Tert-butyl({[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine is a complex organic compound. It is a derivative of the 1,3,2-dioxaborolane group, which is a class of boron-containing organic compounds . This compound is an important intermediate in the synthesis of many biologically active compounds .

Synthesis Analysis

The synthesis of this compound can be achieved through various methods. One such method involves the use of tert-butyl-4-hydroxypiperdine-1-carboxylate as a starting material . The synthesis process typically involves multiple steps, including several substitution reactions .Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. The presence of the 1,3,2-dioxaborolane group is a key feature of its structure . Further analysis of the molecular structure can be done using techniques such as FTIR, 1H and 13C NMR spectroscopy, and MS .Chemical Reactions Analysis

This compound can participate in various chemical reactions. For instance, it can undergo substitution reactions during its synthesis . Additionally, it can be used as an intermediate in the synthesis of other compounds, indicating its potential to participate in a variety of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various analytical techniques. For instance, its molecular weight can be determined using mass spectrometry . Other properties, such as its density, melting point, and boiling point, can also be determined .科学研究应用

The compound 2-Methyl-N-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)propan-2-amine is a boronic acid derivative commonly used in organic synthesis, particularly in cross-coupling reactions. Here’s a comprehensive analysis of its scientific research applications:

Suzuki-Miyaura Cross-Coupling

This compound is frequently used in the Suzuki-Miyaura cross-coupling reaction, which forms carbon-carbon bonds between aryl or vinyl boronic acids and aryl or vinyl halides or triflates using a palladium catalyst . This reaction is pivotal in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and organic materials.

Transition Metal-Catalyzed Borylation

It serves as a reagent for transition metal-catalyzed borylation . This process introduces a boron group into organic molecules, which can be further transformed into other functional groups or used to construct complex molecules .

Drug Discovery and Development

In drug discovery, this compound is utilized to create boron-containing pharmaceuticals . Boron atoms in drugs can improve binding affinity and selectivity towards biological targets, leading to the development of more effective medicines .

Material Science

In material science, it is used to synthesize organic electronic materials . Boronic acid derivatives are integral in creating organic light-emitting diodes (OLEDs) and other electronic devices due to their ability to facilitate electron transport .

Peptide Coupling

This compound can act as a peptide coupling reagent . It enables the formation of peptide bonds between amino acids, which is essential in the production of peptides and proteins for therapeutic use .

Molecular Recognition

It plays a role in molecular recognition processes. The boronic acid moiety can form reversible covalent complexes with diols and other polyols, which is useful in sensor applications and in the separation of biomolecules .

Organic Synthesis

In organic synthesis, it is used for stereoselective transformations . The presence of the boronic acid group can influence the stereochemistry of the resulting products, which is crucial for the synthesis of chiral molecules .

Catalysis

Lastly, it is involved in catalysis . Boronic acids can act as catalysts or co-catalysts in various chemical reactions, enhancing reaction rates and selectivity .

作用机制

安全和危害

As with any chemical compound, handling Tert-butyl({[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine requires appropriate safety measures. It’s important to wear protective gloves, clothing, and eye/face protection . It may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

属性

IUPAC Name |

2-methyl-N-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]propan-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28BNO2/c1-15(2,3)19-12-13-10-8-9-11-14(13)18-20-16(4,5)17(6,7)21-18/h8-11,19H,12H2,1-7H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEXKQQNEJFWZKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CNC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28BNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-(4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl)pyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2756034.png)

![3-(4-Chlorophenyl)-2,5-dimethyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2756040.png)

![2,2-Difluorobicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2756041.png)

![Tert-butyl 5-azaspiro[2.4]heptane-7-carboxylate](/img/structure/B2756048.png)

![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2756053.png)

![N-(5-methyl-3-isoxazolyl)-2-[[6-(4-methylphenyl)-3-pyridazinyl]thio]acetamide](/img/structure/B2756054.png)